1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride
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Overview
Description
1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a difluoro-substituted indole ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially inhibiting the replication of certain viruses .
Preparation Methods
The synthesis of 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride typically involves multi-step organic reactionsThe final step involves the formation of the amine side chain and its conversion to the hydrochloride salt . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
Chemical Reactions Analysis
1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoro groups on the indole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5,6-Difluoro-1H-indol-3-yl)propan-2-amine hydrochloride can be compared with other indole derivatives, such as:
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine hydrochloride: Similar structure but with only one fluoro group.
1-(6-Fluoro-1H-indol-3-yl)propan-2-amine hydrochloride: Fluoro group at a different position.
1-(5,6-Dichloro-1H-indol-3-yl)propan-2-amine hydrochloride: Chlorine atoms instead of fluorine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2.ClH/c1-6(14)2-7-5-15-11-4-10(13)9(12)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYSJUBIOIMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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